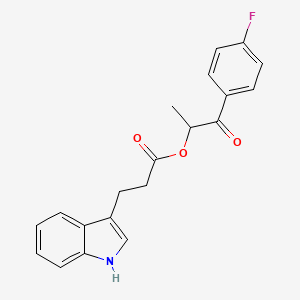

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

Description

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound featuring a fluorinated aromatic ring (4-fluorophenyl), an ester-linked oxopropan-2-yl group, and a 3-(1H-indol-3-yl)propanoate moiety. The indole group is a common pharmacophore in bioactive molecules, often contributing to interactions with enzymes or receptors through hydrogen bonding or π-stacking. The fluorophenyl group may enhance metabolic stability and binding affinity via hydrophobic interactions.

Properties

IUPAC Name |

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUSHEKTPNKYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring an indole moiety, which is known for its diverse biological properties. The presence of a fluorophenyl group may enhance its pharmacokinetic properties, such as solubility and permeability.

Research indicates that compounds with indole structures often exhibit interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The mechanisms by which this compound exerts its effects may involve:

- Antiviral Activity : Similar compounds have shown potential as antiviral agents by inhibiting viral entry into host cells. For instance, derivatives of tryptophan have been reported to inhibit HIV and other viruses by blocking key viral surface proteins .

- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways .

Antiviral Activity

In vitro studies on related indole compounds have demonstrated significant antiviral activity against various viruses, including HIV and flaviviruses. For example, a study reported IC50 values for certain indole derivatives below 10 μM, indicating potent antiviral effects without significant cytotoxicity .

Anticancer Activity

Indole-based compounds have also been evaluated for their cytotoxic effects on cancer cell lines. Research has shown that certain derivatives exhibit IC50 values in the range of 0.13 µM against leukemia cells, highlighting their potential as anticancer agents .

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Antiviral Screening : A series of indole derivatives were screened for their ability to inhibit viral replication in Vero cells. The most potent compounds exhibited IC50 values significantly lower than those of standard antiviral drugs .

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of various indole compounds on cancer cell lines, it was found that specific substitutions on the indole ring enhanced anticancer activity, with some compounds achieving IC50 values as low as 16.11 µg/mL against leukemia cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Structural and Functional Insights

Functional Groups :

- The ester linkage in the target compound may confer higher hydrolytic lability compared to amide or thiourea analogs, impacting pharmacokinetics .

- Fluorophenyl groups are conserved across analogs, suggesting their role in enhancing lipophilicity and target binding .

- Indole moieties are critical for bioactivity, as seen in anti-HIV and enzyme-inhibitory analogs .

- Biological Activity: The thiourea analog () demonstrates direct anti-HIV activity, likely due to interactions with HIV-1 reverse transcriptase residues (e.g., Lys101, Trp229) .

Synthesis Strategies :

Physicochemical and Pharmacokinetic Considerations

- Ester vs. Amide : Esters are generally more prone to hydrolysis than amides, which could limit the target compound’s oral bioavailability compared to analogs like (S)-19f .

- Fluorine Substitution : The 4-fluorophenyl group may reduce metabolic degradation, a feature shared with the sulfanyl analog in .

- Indole Positioning : 3-Substituted indoles (e.g., ) optimize steric and electronic interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.